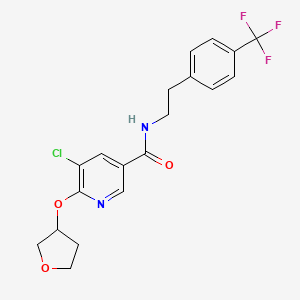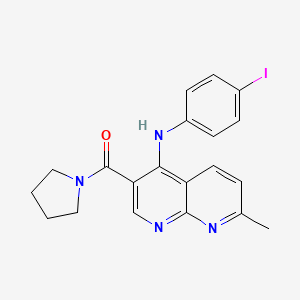![molecular formula C14H10N2 B2619455 5,10-Dihydroindolo[3,2-b]indole CAS No. 3682-85-7](/img/structure/B2619455.png)
5,10-Dihydroindolo[3,2-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihydroindolo[3,2-b]indole is a chemical compound that has been explored in various scientific studies . It is often used as an electron donating unit in the design and synthesis of new donor-acceptor π-conjugated copolymers .
Synthesis Analysis
The synthesis of this compound has been achieved through a two-step strategy. This involves a site-selective Pd-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole and subsequent cyclization by two-fold Pd-catalyzed C–N coupling with amines .Molecular Structure Analysis
The molecular formula of this compound is C14H10N2 . Its average mass is 206.243 Da and its monoisotopic mass is 206.084396 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on Pd-catalyzed cross-coupling reactions . These reactions have been utilized in the synthesis of this compound .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 483.4±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 72.0±3.0 kJ/mol and a flash point of 228.3±12.5 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5,10-Dihydroindolo[3,2-b]indoles have been synthesized through unique chemical reactions. For instance, a cascade annulation of diarylalkyne sulfonamides using Cu(OAc)2 as an oxidant enabled efficient synthesis of these compounds, highlighting their relevance in chemical synthesis (Yu, Zhang-Negrerie, & Du, 2016).
- Pd-catalyzed cross-coupling reactions have been employed for the synthesis of 5,10-dihydroindolo[3,2-b]indoles, demonstrating their potential in organic chemistry and materials science (Hung et al., 2015).
Materials Science and Organic Electronics
- 5,10-Dihydroindolo[3,2-b]indole derivatives have been explored in the field of organic photovoltaics. Their incorporation into donor–acceptor π-conjugated copolymers has shown significant effects on the optical and electronic properties, indicating their utility in solar cell technology (Owczarczyk et al., 2013).
- The application of these compounds in organic light-emitting diodes (OLEDs) has also been investigated, showcasing their potential as hole transport agents and their impact on the luminance and lifetime of OLED devices (Jacobs et al., 1995).
Antioxidant Activities
- Some derivatives of 5,10-dihydroindolo[3,2-b]indoles have been studied for their antioxidant and radical scavenging activities. These studies have shown that these compounds possess effective antioxidant power, which could be significant in the field of medicinal chemistry and biology (Talaz, Gülçin, Göksu, & Saracoglu, 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with protein kinases .
Mode of Action
It’s worth noting that similar molecules have been reported to reduce oxidative stress, impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
Similar compounds have been known to affect pathways related to oxidative stress and inflammation .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been mentioned .
Result of Action
It has been noted that the compound and its derivatives show strong fluorescence .
Action Environment
It has been suggested that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Analyse Biochimique
Biochemical Properties
5,10-Dihydroindolo[3,2-b]indole is involved in various biochemical reactions. It is an electron-donating unit in π-conjugated copolymers
Cellular Effects
It has been used in the design and synthesis of copolymers for use in bulk heterojunction solar cells . This suggests that it may have effects on cellular processes related to energy production and transfer.
Molecular Mechanism
It is known to participate in Pd-catalyzed cross-coupling reactions , suggesting it may interact with biomolecules through binding interactions
Temporal Effects in Laboratory Settings
It is known to exhibit strong fluorescence , which could potentially change over time due to degradation or other factors.
Metabolic Pathways
It is synthesized after glycolysis from the glucosinolate structure , suggesting it may be involved in metabolic pathways related to glucose metabolism.
Propriétés
IUPAC Name |
5,10-dihydroindolo[3,2-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELZZMRNRUUICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)

![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)



![1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2619388.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2619389.png)


![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)